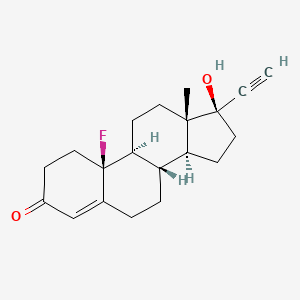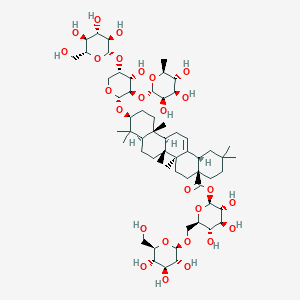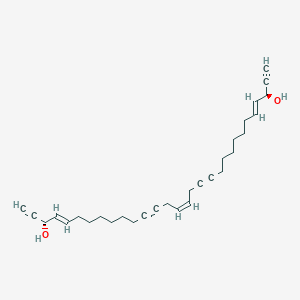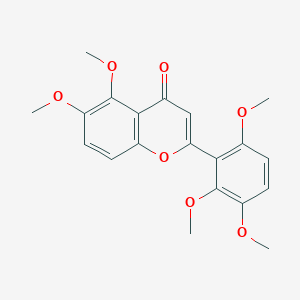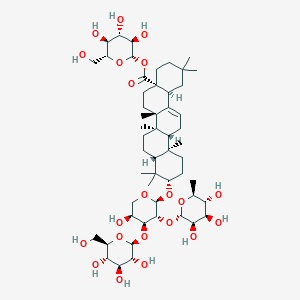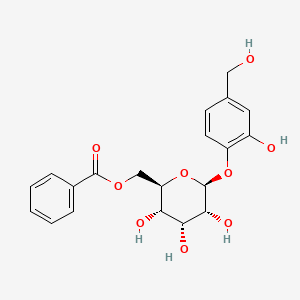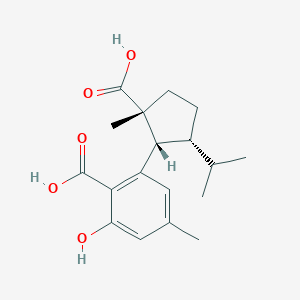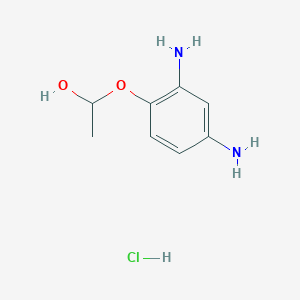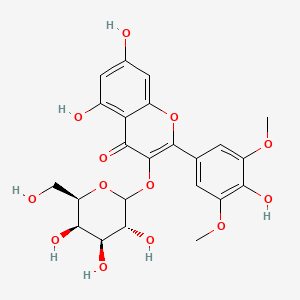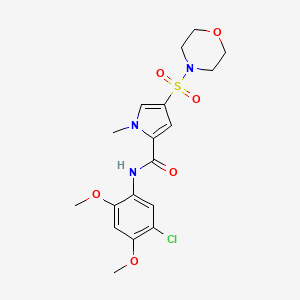
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
1. Cannabinoid Receptor Interactions
Research conducted by Landsman et al. (1997) and Shim et al. (2002) investigated the interactions of compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, with the human cannabinoid CB1 receptor. These studies provided insight into the role of such compounds as inverse agonists in cannabinoid receptor systems, which is crucial for understanding their potential therapeutic applications in conditions influenced by these receptors (Landsman et al., 1997); (Shim et al., 2002).
2. Synthesis and Evaluation in Chemical Compounds
Several studies, such as those by Hirota et al. (1978), Thomas et al. (2016), and Fatima et al. (2013), have focused on the synthesis and evaluation of chemical compounds incorporating N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These research efforts contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and material science (Hirota et al., 1978); (Thomas et al., 2016); (Fatima et al., 2013).
3. Development of Analytical Methods
Research by Laganà et al. (2002) involved the development of analytical methods for the determination of various compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, in environmental samples. This research is significant for monitoring and controlling the presence of these compounds in the environment (Laganà et al., 2002).
4. Studies in Molecular and Medicinal Chemistry
A variety of studies, including those by Pojer and Rae (1972), Srivastava et al. (2007), and Kato et al. (1992), have explored the synthesis and molecular interactions of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These studies provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Pojer & Rae, 1972); (Srivastava et al., 2007); (Kato et al., 1992).
Eigenschaften
Produktname |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide |
|---|---|
Molekularformel |
C18H22ClN3O6S |
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide |
InChI |
InChI=1S/C18H22ClN3O6S/c1-21-11-12(29(24,25)22-4-6-28-7-5-22)8-15(21)18(23)20-14-9-13(19)16(26-2)10-17(14)27-3/h8-11H,4-7H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
VLPRMMGHNKGZLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



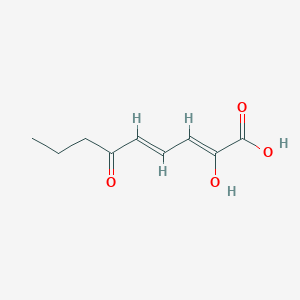
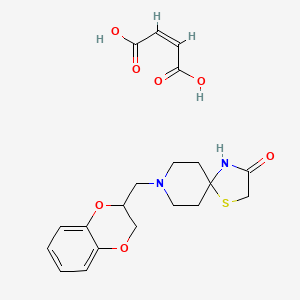
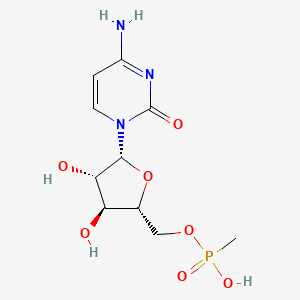
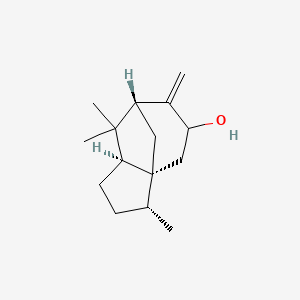
![(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione](/img/structure/B1261942.png)
